(+)-Erysotramidine
Overview
Description
(+)-Erysotramidine is a natural product found in various species of the Erythrina genus, including Erythrina arborescens, Erythrina lysistemon, and Erythrina latissima. This compound belongs to the class of indoloisoquinoline alkaloids and has been studied for its potential biological activities, including antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erysotramidine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Isoquinoline Ring: The isoquinoline ring can be constructed using the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-Erysotramidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(+)-Erysotramidine has several scientific research applications, including:
Antitumor Activity: This compound and its derivatives have been studied for their potential to inhibit cell proliferation in leukemia and mammary tumor cells.
Neuropharmacology: Compounds structurally related to this molecule have been investigated for their binding affinity and agonist/antagonist potency at melatonin receptor binding sites.
Cancer Treatment:
Breast Cancer Therapy: Studies have examined the interaction of this compound with the estrogen receptor and its effects on breast cancer cells.
Mechanism of Action
The mechanism of action of (+)-Erysotramidine involves several molecular targets and pathways:
Tubulin Polymerization Inhibition: This compound inhibits tubulin polymerization, a critical process in cell division, thereby exerting cytostatic effects on cancer cells.
Melatonin Receptor Interaction: It has been shown to interact with melatonin receptors, influencing neuropharmacological pathways.
Estrogen Receptor Binding: The compound’s interaction with estrogen receptors suggests a role in modulating hormone-dependent pathways in breast cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methoxy-indolo[2,1-a]isoquinolines: These compounds share a similar core structure and have been studied for their antitumor activity.
Erysotramidine: Another natural product found in Erythrina species, structurally related to (+)-Erysotramidine.
Uniqueness
This compound is unique due to its specific methoxy substitutions and its presence in multiple Erythrina species. Its diverse biological activities, including antitumor and neuropharmacological effects, make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDBHVKKYSXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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